molecular formula C18H15NO5 B252092 4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate

4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate

Cat. No.: B252092
M. Wt: 325.3 g/mol
InChI Key: QWCFHMFMIRFISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FAEPF, and it is a member of the furan family of compounds. FAEPF has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In

Scientific Research Applications

FAEPF has been found to have a wide range of potential applications in scientific research. One area of interest is in the study of cancer. FAEPF has been shown to have anti-tumor effects in vitro, and it has been suggested that it may have potential as a cancer treatment. Other potential applications of FAEPF include the study of inflammation, oxidative stress, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of FAEPF is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. One study found that FAEPF inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Another study found that FAEPF inhibited the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FAEPF has been found to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, FAEPF has been shown to have antioxidant properties. It has also been found to inhibit the expression of certain genes that are involved in the development of cancer. Other studies have suggested that FAEPF may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using FAEPF in lab experiments is its wide range of potential applications. Its anti-tumor, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research in these areas. However, one limitation of using FAEPF is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on FAEPF. One area of interest is in the development of new cancer treatments based on FAEPF. Another potential area of research is in the study of neurodegenerative diseases, where FAEPF has shown promise as a potential treatment. Other potential areas of research include the study of inflammation, oxidative stress, and other diseases where FAEPF may have therapeutic potential.

Synthesis Methods

FAEPF can be synthesized using a variety of methods. One common method involves the reaction of 4-(2-bromoethyl)phenol with 2-furoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-(2-furoylaminoethyl)phenyl 2-furoate, which can then be converted to FAEPF through further reaction with furoic acid.

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

[4-[2-(furan-2-carbonylamino)ethyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C18H15NO5/c20-17(15-3-1-11-22-15)19-10-9-13-5-7-14(8-6-13)24-18(21)16-4-2-12-23-16/h1-8,11-12H,9-10H2,(H,19,20)

InChI Key

QWCFHMFMIRFISV-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=CC=CO3

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.